4-(4-Chlorophenyl)-5-[2-(4-fluorophenyl)diazenyl]-2-methylpyrimidine

Cannabinoid CB1 Receptor Antagonist Metabolic Disorders

4-(4-Chlorophenyl)-5-[2-(4-fluorophenyl)diazenyl]-2-methylpyrimidine (CAS 338962-04-2) is a synthetic, small-molecule pyrimidine characterized by a 2-methylpyrimidine core with a 4-chlorophenyl substituent at position 4 and a 4-fluorophenyl diazenyl group at position 5. With a molecular formula of C₁₇H₁₂ClFN₄ (MW 326.76) and a predicted boiling point of 487.7±45.0 °C, its structure is defined by the signature (Z)-diazenyl configuration.

Molecular Formula C17H12ClFN4
Molecular Weight 326.76
CAS No. 338962-04-2
Cat. No. B2717484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)-5-[2-(4-fluorophenyl)diazenyl]-2-methylpyrimidine
CAS338962-04-2
Molecular FormulaC17H12ClFN4
Molecular Weight326.76
Structural Identifiers
SMILESCC1=NC=C(C(=N1)C2=CC=C(C=C2)Cl)N=NC3=CC=C(C=C3)F
InChIInChI=1S/C17H12ClFN4/c1-11-20-10-16(23-22-15-8-6-14(19)7-9-15)17(21-11)12-2-4-13(18)5-3-12/h2-10H,1H3
InChIKeyPQYSENIJURXATI-FCQUAONHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Chlorophenyl)-5-[2-(4-fluorophenyl)diazenyl]-2-methylpyrimidine (CAS 338962-04-2): Baseline Identity and Core Characteristics


4-(4-Chlorophenyl)-5-[2-(4-fluorophenyl)diazenyl]-2-methylpyrimidine (CAS 338962-04-2) is a synthetic, small-molecule pyrimidine characterized by a 2-methylpyrimidine core with a 4-chlorophenyl substituent at position 4 and a 4-fluorophenyl diazenyl group at position 5 . With a molecular formula of C₁₇H₁₂ClFN₄ (MW 326.76) and a predicted boiling point of 487.7±45.0 °C, its structure is defined by the signature (Z)-diazenyl configuration . The compound exists within the chemical space of substituted pyrimidines and has been structurally disclosed in patent families describing modulators of the Cannabinoid-1 (CB1) receptor [1].

Why Generic Substitution Fails for 4-(4-Chlorophenyl)-5-[2-(4-fluorophenyl)diazenyl]-2-methylpyrimidine: The Pharmacophoric Specificity Trap


In-class pyrimidine derivatives cannot be generically interchanged for this diazenyl-bearing scaffold. Even structurally conservative replacements of the 4-fluorophenyl diazenyl moiety—such as replacing fluorine with a methyl group or altering the pyrimidine substituent from methyl to amine—produce fundamentally different molecules. While this specific compound is disclosed within the genus of CB1 receptor modulators, quantitative selectivity and potency data remain absent in the public domain [1]. Users must be aware that procurement based on gross structural similarity (e.g., aza-pyrimidines, simple chlorophenyl pyrimidines, or non-diazenyl analogs) is not scientifically justified and will not recapitulate the specific pharmacophoric profile of 338962-04-2.

Quantitative Evidence Guide for 4-(4-Chlorophenyl)-5-[2-(4-fluorophenyl)diazenyl]-2-methylpyrimidine


CB1 Receptor Antagonism: Class-Level Evidence from the Patent Genus

The compound is structurally encompassed within a genus of substituted pyrimidines claimed as antagonists and/or inverse agonists of the Cannabinoid-1 (CB1) receptor. The patent asserts utility in treating obesity, eating disorders, and substance abuse, placing the compound in the same functional class as rimonabant (SR141716A). However, no specific binding affinity (Ki), IC₅₀, or EC₅₀ value for 338962-04-2 versus SR141716A or other CB1 antagonists is publicly reported [1].

Cannabinoid CB1 Receptor Antagonist Metabolic Disorders

Molecular Formula Overlap with Flualprazolam: A Cautionary Note on Target Selectivity

The molecular formula C₁₇H₁₂ClFN₄ is identical to flualprazolam, a triazolobenzodiazepine that acts as a positive allosteric modulator at the GABA-A receptor [1]. While the two compounds are constitutional isomers with distinct core scaffolds (pyrimidine azo vs. triazolobenzodiazepine), the formula-level identity underscores the risk of off-target GABAergic activity if this compound exhibits any binding at benzodiazepine sites. No selectivity data (e.g., CB1 vs. GABA-A binding ratios) are publicly available for 338962-04-2.

Structural Alert Selectivity Benzodiazepine

Physicochemical Differentiation: Predicted Boiling Point and the 4-Fluorophenyl Diazene Moiety

The compound has a predicted boiling point of 487.7±45.0 °C, reflecting the extended conjugation of the diazenyl linkage and the electron-withdrawing 4-fluorophenyl group . While direct comparative boiling point data for the closest non-fluorinated analog (4-(4-chlorophenyl)-5-[2-(4-methylphenyl)diazenyl]-2-pyrimidinamine, CAS 338414-20-3) is not publicly available, the presence of the C–F bond typically lowers lipophilicity (e.g., reduced logP) and increases thermal stability relative to C–CH₃ analogs, a class-level trend that may influence chromatographic retention and formulation behavior.

Physicochemical Properties Diazenyl Stability Formulation

Optimal Research and Industrial Application Scenarios for 4-(4-Chlorophenyl)-5-[2-(4-fluorophenyl)diazenyl]-2-methylpyrimidine (CAS 338962-04-2)


CB1 Receptor Probe Development for Preclinical Metabolic Research

Given its patent-disclosed classification as a putative CB1 receptor modulator, the primary research application is as a tool compound or starting scaffold for developing novel CB1 antagonists/inverse agonists targeting obesity, eating disorders, and related metabolic syndromes [1]. Its utility is as a structural probe to investigate the contribution of the 4-fluorophenyl diazenyl moiety to CB1 binding, pending generation of receptor affinity data.

Structure-Activity Relationship (SAR) Studies on Diazene-Containing Pyrimidines

The compound serves as a key entity for comparative SAR studies within the diazene-substituted pyrimidine series. Researchers can systematically compare its in vitro profile with analogs such as 4-(4-chlorophenyl)-5-[2-(4-methylphenyl)diazenyl]-2-pyrimidinamine to assess the impact of fluorine substitution on receptor binding, metabolic stability, and physicochemical properties [1].

Analytical Reference for Constitutional Isomer Discrimination

Because 338962-04-2 shares its molecular formula (C₁₇H₁₂ClFN₄) with the controlled benzodiazepine flualprazolam, it holds value as an analytical reference standard for mass spectrometry (MS) and chromatographic method development (HPLC/GC) aimed at unequivocally distinguishing isomeric compounds . This application is critical for forensic toxicology and pharmaceutical quality control settings.

Quote Request

Request a Quote for 4-(4-Chlorophenyl)-5-[2-(4-fluorophenyl)diazenyl]-2-methylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.